12H-Benzofuro[3,2-a]carbazole
Overview
Description
12H-Benzofuro[3,2-a]carbazole is a chemical compound with the molecular formula C18H11NO and a molecular weight of 257.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 12H-Benzofuro[3,2-a]carbazole involves several steps. For instance, one method involves the use of acetic acid and (dimethylamino)acetaldehyde diethyl acetal . The reaction is stirred at reflux until no reactant is present any longer. The mixture is then diluted with dichloromethane at room temperature and washed with distilled water and sodium chloride .Molecular Structure Analysis
The InChI code for 12H-Benzofuro[3,2-a]carbazole is 1S/C18H11NO/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of 12H-Benzofuro[3,2-a]carbazole is 506.8±23.0 °C . Its predicted density is 1.375±0.06 g/cm3 .Scientific Research Applications
OLEDs and Photophysical Properties
- Bipolar Host Material for Phosphorescent OLEDs: 12H-Benzofuro[3,2-a]carbazole has been utilized as a bipolar host material in yellow and red phosphorescent OLEDs. This material demonstrated better performance in terms of current and external quantum efficiencies compared to reference materials (Jang et al., 2020).
- Thermally Activated Delayed Fluorescence (TADF) Emitters: The compound has been applied in the development of TADF emitters, where its structure affects charge transfer properties and emission color, leading to improved efficiency and blue-shifted emission color (Jung et al., 2020).
Fluorescence and Chemical Synthesis
- Fluorescent Properties and Synthesis: Studies have shown the efficient synthesis of fluorescent benzofuro[3,2-b]carbazoles. These compounds exhibit tunable photophysical properties based on the electronic nature of substituents (Chen et al., 2020).
- Solid-State Fluorescence: Structural isomers of benzofuro[2,3-c]oxazolocarbazole-type fluorescent dyes have been synthesized. These dyes show considerable differences in absorption and fluorescence spectra in solution and solid state, indicating potential applications in material science (Ooyama et al., 2007).
Solar Energy Applications
- Dye-Sensitized Solar Cells: Novel benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes, derived from 12H-Benzofuro[3,2-a]carbazole, have been developed as sensitizers in dye-sensitized solar cells (DSSCs). These compounds show significant solid-state fluorescence and have been evaluated for their photovoltaic performance (Ooyama et al., 2007).
Molecular Engineering
- Donor Engineering for TADF Molecules: The compound has been used in donor engineering of TADF molecules, demonstrating high reverse intersystem crossing rate and high photoluminescence quantum yield (Shin et al., 2021).
Safety And Hazards
12H-Benzofuro[3,2-a]carbazole is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
While specific future directions for 12H-Benzofuro[3,2-a]carbazole are not mentioned in the search results, it’s worth noting that benzofurocarbazole moieties have been synthesized for investigations related to photophysics and device parameters . This suggests potential applications in the field of materials science and optoelectronics.
properties
IUPAC Name |
12H-[1]benzofuro[3,2-a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKMBVPWKXOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12H-Benzofuro[3,2-a]carbazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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